Cas no 1220028-23-8 (3-2-(prop-2-en-1-yloxy)ethoxyazetidine)

3-2-(prop-2-en-1-yloxy)ethoxyazetidine structure
1220028-23-8 structure
商品名:3-2-(prop-2-en-1-yloxy)ethoxyazetidine
CAS番号:1220028-23-8
MF:C8H15NO2
メガワット:157.210202455521
CID:6317251
PubChem ID:53409510

3-2-(prop-2-en-1-yloxy)ethoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-2-(prop-2-en-1-yloxy)ethoxyazetidine
    • EN300-1146558
    • 1220028-23-8
    • AKOS006335047
    • 3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
    • 3-(2-(Allyloxy)ethoxy)azetidine
    • CS-0457244
    • 3-[2-(ALLYLOXY)ETHOXY]AZETIDINE
    • インチ: 1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2
    • InChIKey: ZQTKSPGAPJYQSL-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCC=C)C1CNC1

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

3-2-(prop-2-en-1-yloxy)ethoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1146558-0.05g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
0.05g
$768.0 2023-10-25
Enamine
EN300-1146558-10.0g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8
10g
$5774.0 2023-05-26
Enamine
EN300-1146558-2.5g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
2.5g
$1791.0 2023-10-25
Enamine
EN300-1146558-0.1g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
0.1g
$804.0 2023-10-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527911-500mg
3-(2-(Allyloxy)ethoxy)azetidine
1220028-23-8 98%
500mg
¥32477.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527911-250mg
3-(2-(Allyloxy)ethoxy)azetidine
1220028-23-8 98%
250mg
¥28893.00 2024-08-09
Enamine
EN300-1146558-0.25g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
0.25g
$840.0 2023-10-25
Enamine
EN300-1146558-1g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
1g
$914.0 2023-10-25
Enamine
EN300-1146558-10g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
10g
$3929.0 2023-10-25
Enamine
EN300-1146558-5g
3-[2-(prop-2-en-1-yloxy)ethoxy]azetidine
1220028-23-8 95%
5g
$2650.0 2023-10-25

3-2-(prop-2-en-1-yloxy)ethoxyazetidine 関連文献

3-2-(prop-2-en-1-yloxy)ethoxyazetidineに関する追加情報

Research Brief on 3-2-(prop-2-en-1-yloxy)ethoxyazetidine (CAS: 1220028-23-8) in Chemical Biology and Pharmaceutical Applications

The compound 3-2-(prop-2-en-1-yloxy)ethoxyazetidine (CAS: 1220028-23-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine core and propenyloxyethoxy side chain, exhibits promising potential in drug discovery and development. Recent studies have focused on its synthetic pathways, biological activities, and potential therapeutic applications, positioning it as a compound of interest for further investigation.

One of the key areas of research has been the synthesis and optimization of 3-2-(prop-2-en-1-yloxy)ethoxyazetidine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed coupling and ring-closing metathesis, achieving a scalable and efficient process. This advancement is critical for facilitating further pharmacological evaluations and potential commercialization.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-2-(prop-2-en-1-yloxy)ethoxyazetidine exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory diseases. A recent preprint on bioRxiv highlighted its interaction with the JAK-STAT signaling pathway, suggesting potential applications in autoimmune disorders. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic and safety profiles.

Another promising avenue of research involves the use of 3-2-(prop-2-en-1-yloxy)ethoxyazetidine as a building block for more complex drug candidates. Its reactive propenyl group allows for facile functionalization, enabling the creation of derivatives with enhanced biological activity or improved drug-like properties. A 2024 study in ACS Chemical Biology explored its incorporation into PROTACs (Proteolysis Targeting Chimeras), demonstrating its utility in targeted protein degradation strategies for cancer therapy.

Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Current research efforts are focused on structure-activity relationship (SAR) studies to identify key pharmacophores and mitigate potential off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 3-2-(prop-2-en-1-yloxy)ethoxyazetidine (CAS: 1220028-23-8) represents a versatile and promising scaffold in medicinal chemistry. Its recent synthetic improvements, coupled with emerging biological data, underscore its potential as a lead compound for various therapeutic areas. Continued research efforts will be essential to fully realize its clinical potential and address remaining scientific and regulatory hurdles.

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